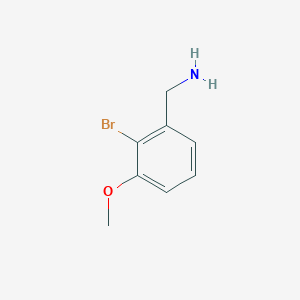![molecular formula C10H8BrClN2 B1446744 6-溴-2-氯-1-环丙基-1H-苯并[d]咪唑 CAS No. 1416714-37-8](/img/structure/B1446744.png)
6-溴-2-氯-1-环丙基-1H-苯并[d]咪唑
描述
“6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole” is C10H8BrClN2 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
合成和分子性质
6-溴-2-氯-1-环丙基-1H-苯并[d]咪唑及其衍生物已被用于合成各种基于咪唑的化合物。例如,Rekha等人(2019年)展示了苄基肼基咪唑的合成,进一步探索了制备氮杂环丙酮和三唑类化合物。这些化合物表现出良好的分子性质,如疏水性、灵活性和生物活性评分。一些衍生物显示出对特定细菌菌株的显著抗菌活性(Rekha, T., Nagarjuna, U., Padmaja, A., & Padmavathi, V. (2019))。
抗菌和抗真菌剂
咪唑衍生物,包括与6-溴-2-氯-1-环丙基-1H-苯并[d]咪唑相关的化合物,显示出作为抗菌和抗真菌剂的潜力。例如,Sharma等人(2017年)的研究合成了2-(香豆素-3-基)咪唑衍生物,显示出对各种致病性细菌和真菌菌株的显著抑制活性(Sharma, S., Sharma, V. B., Singh, G., Kaur, H., Srivastava, S., & Ishar, M. (2017))。
抗癌研究
研究还探讨了咪唑衍生物在抗癌应用中的潜力。Noolvi等人(2011年)合成了一系列咪唑[2,1-b][1,3,4]-噻二唑衍生物,显示出选择性的抗肿瘤活性,特别是对白血病癌细胞系(Noolvi, M., Patel, H., Singh, N., Gadad, A., Cameotra, S., & Badiger, A. (2011))。
材料科学和缓蚀
一些研究调查了咪唑衍生物在材料科学中的应用,特别是在缓蚀方面。Saady等人(2021年)评估了类似于6-溴-2-氯-1-环丙基-1H-苯并[d]咪唑结构的咪唑[4,5-b]吡啶衍生物在防止低碳钢腐蚀方面的性能(Saady, A., Rais, Z., Benhiba, F., Salim, R., Alaoui, K., Arrousse, N., Elhajjaji, F., Taleb, M., Jarmoni, K., Rodi, Y., Warad, I., & Zarrouk, A. (2021))。
未来方向
作用机制
Target of Action
It’s worth noting that imidazole derivatives, which 6-bromo-2-chloro-1-cyclopropyl-1h-benzo[d]imidazole is a part of, have been reported to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
生化分析
Biochemical Properties
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole has been found to bind to DNA, thereby affecting gene expression and cellular metabolism .
Cellular Effects
The effects of 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, it can inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cell signaling and gene expression . Additionally, the compound’s ability to intercalate into DNA strands disrupts the normal transcription and replication processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in certain tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
6-bromo-2-chloro-1-cyclopropylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-6-1-4-8-9(5-6)14(7-2-3-7)10(12)13-8/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIAYPQTNUMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)Br)N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)

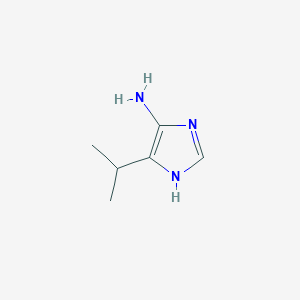
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
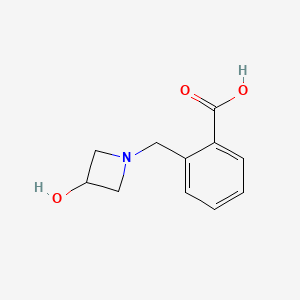
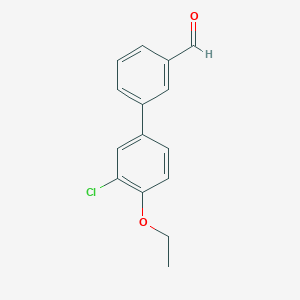
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
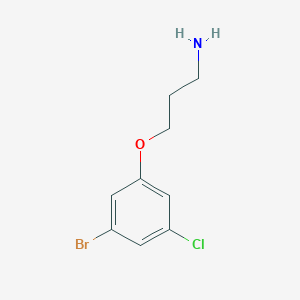

![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
